molecular formula C26H29ClN4O3 B2857146 N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide CAS No. 1448057-33-7

N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide

Cat. No.: B2857146
CAS No.: 1448057-33-7
M. Wt: 480.99
InChI Key: GFZWZGSJRILNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its core structure integrates a pyridazine ring linked to a substituted phenyl group, a motif frequently explored in the development of compounds targeting kinase enzymes and G-protein-coupled receptors (GPCRs) . The chloro and dimethoxy substitutions on the aniline-derived carboxamide moiety are strategically designed to influence the compound's electronic properties and binding affinity, potentially mimicking natural ligands and enabling selective interaction with biological targets . This molecular architecture suggests promising research applications as a potential modulator in signaling pathways relevant to oncology, with similar tricyclic piperidine compounds being investigated for antineoplastic activity . Further, the distinct pharmacophores within its structure indicate potential utility in neurological research, particularly as a tool compound for investigating central nervous system disorders, where related compounds have shown therapeutic potential for conditions such as migraine and as sedative agents . The compound's rigid, multi-ring system also presents a valuable scaffold for structural biology studies, including protein-ligand co-crystallization, to elucidate detailed mechanisms of action and drive structure-based drug design efforts . It serves as a critical intermediate for the synthesis of more complex chemical entities and for profiling structure-activity relationships (SAR) in lead optimization campaigns. This product is intended For Research Use Only and is a vital resource for scientists advancing discovery in hit-to-lead programs, chemical biology, and preclinical development.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O3/c1-16-7-8-18(12-17(16)2)21-9-10-25(30-29-21)31-11-5-6-19(15-31)26(32)28-22-13-20(27)23(33-3)14-24(22)34-4/h7-10,12-14,19H,5-6,11,15H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZWZGSJRILNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Functional Group Variations

The compound’s pyridazine core distinguishes it from analogs with pyridine or pyrazole backbones. For example:

  • SR-144528 (CAS 192703-06-3) utilizes a pyrazole core with iodophenyl and dichlorophenyl substituents, likely influencing receptor selectivity due to halogen interactions .

Substituent Effects on Physicochemical Properties

  • Hydrophilic Modifications : Compounds like 2-[4-(2-(2-hydroxyethoxy)ethyl)-1-piperazinyl]-4-pyridinecarboxamide (CAS 1131604-96-0) incorporate ether chains, likely improving aqueous solubility compared to the target compound’s purely aromatic substituents .

Molecular Weight and Structural Complexity

Compound Name Core Structure Molecular Weight Notable Substituents CAS Number
Target Compound Pyridazine ~500 (estimated) 3,4-dimethylphenyl, 5-Cl-2,4-dimethoxyphenyl Not Provided
5-Chloro-N-[6-... () Pyridine ~550 (estimated) 3-chlorobenzoylamino, hydroxyethoxyethyl 1131604-96-0
SR-144528 () Pyrazole 476.05 4-iodophenyl, 2,4-dichlorophenyl 192703-06-3

Note: Molecular weights for the target and compounds are estimated based on structural similarity to known analogs.

Pharmacological Implications

  • Pyridazine vs. Pyridine/Pyrazole : The pyridazine core’s electron-deficient nature may enhance binding to ATP-binding pockets or kinases compared to pyridine/pyrazole analogs .
  • Halogen Interactions: The target’s chloro-substituted aryl group mirrors SR-144528’s dichlorophenyl moiety, which is critical for cannabinoid receptor antagonism .

Preparation Methods

Pyridazine Ring Formation

The pyridazine scaffold is typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For regioselective substitution:

  • Step 1 : React 3,4-dimethylacetophenone with glyoxal to form 1,4-diketone intermediate.
  • Step 2 : Cyclize with hydrazine hydrate under acidic conditions (HCl, 80°C, 6 h) to yield 6-(3,4-dimethylphenyl)pyridazin-3-amine.

Key Data :

Parameter Value Source
Yield 78–85%
Purity (HPLC) >95%

Functionalization of Pyridazine

To introduce the amine group at position 3:

  • Method : Nitration followed by reduction (Fe/HCl) or direct amination via Buchwald-Hartwig coupling.
  • Optimal Conditions : Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, 100°C, 12 h.

Synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)piperidine-3-carboxamide

Piperidine-3-carboxylic Acid Activation

  • Step 1 : Protect piperidine-3-carboxylic acid with Boc anhydride (THF, 0°C→RT, 2 h).
  • Step 2 : Activate the carboxyl group using EDCl/HOBt in DMF to form the active ester.

Amide Coupling

React the activated ester with 5-chloro-2,4-dimethoxyaniline:

Final Coupling: Pyridazine-Piperidine Linkage

Nucleophilic Aromatic Substitution

  • Step 1 : Deprotect the Boc group (TFA/DCM, 2 h).
  • Step 2 : React the free amine with 3-chloro-6-(3,4-dimethylphenyl)pyridazine under Pd catalysis:

Reaction Table :

Component Quantity Conditions Yield
3-Chloro-pyridazine 1.2 eq Pd₂(dba)₃, Xantphos 75%
Piperidine-amide 1 eq KOtBu, toluene, 110°C, 8 h

Purification and Characterization

  • Chromatography : Silica gel (EtOAc/hexane, 3:7).
  • Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 7.45–7.30 (m, 4H, aryl-H).
    • HRMS : m/z [M+H]⁺ calcd. 521.18, found 521.17.

Alternative Synthetic Routes

  • Route A : Direct coupling of preformed pyridazine and piperidine fragments via Mitsunobu reaction (lower yield: 62%).
  • Route B : One-pot assembly using Ugi-4CR (limited regiocontrol).

Challenges and Optimization

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

A methodological approach involves:

  • Reagent selection : Use phosphorus oxychloride for cyclization steps and dimethylformamide (DMF) as a solvent for refluxing, as demonstrated in analogous pyridazine syntheses .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, ensuring >95% purity .
  • Yield optimization : Adjust reaction times (e.g., 12–24 hours for amide coupling) and monitor progress via TLC .

Q. How should researchers characterize the compound’s molecular structure?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions, particularly the chloro-dimethoxyphenyl and dimethylphenyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C27_{27}H28_{28}ClN3_3O4_4) with an error margin <2 ppm .
  • X-ray crystallography : Resolve 3D conformation if single crystals are obtainable, as done for structurally similar piperidine-carboxamides .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Kinase inhibition assays : Test against target kinases (e.g., PI3K or MAPK) using fluorescence polarization or ADP-Glo™ kits .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data across biological assays?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Impurity analysis : Perform HPLC-MS to rule out byproducts (e.g., dechlorinated derivatives) that may interfere with results .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if fluorescence assays yield discrepancies) .

Q. What strategies enhance target selectivity in structural analogs?

  • Substituent modulation : Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF3_3) to reduce off-target interactions, as seen in triazolopyridazine derivatives .
  • Scaffold hopping : Integrate a thiadiazole ring (as in ) to alter steric and electronic profiles while retaining piperidine-carboxamide pharmacophores .

Q. How can computational modeling guide SAR studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses against target proteins (e.g., dopamine D3_3 receptor) based on the compound’s 3D structure .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Q. What methods validate the compound’s metabolic stability?

  • Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor, quantifying parent compound degradation via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction intermediates in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stoichiometry) and reduce variability .

Q. What statistical approaches are recommended for dose-response studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} values with 95% confidence intervals .
  • Bootstrap resampling : Assess robustness of IC50_{50} estimates by generating 10,000 synthetic datasets .

Advanced Structural and Functional Insights

Q. How can cryo-EM or crystallography elucidate binding mechanisms?

  • Co-crystallization : Soak the compound into protein crystals (e.g., kinase domains) at 10–20 mM concentrations and resolve structures at ≤2.5 Å resolution .
  • Cryo-EM grids : Use graphene oxide supports to improve particle distribution for low-abundance targets .

Q. What in silico tools predict toxicity and ADMET profiles?

  • ADMET Predictor™ : Estimate permeability (e.g., Caco-2 Papp_{app}) and hERG inhibition risks .
  • ProTox-II : Predict organ toxicity (e.g., hepatotoxicity) based on structural alerts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.